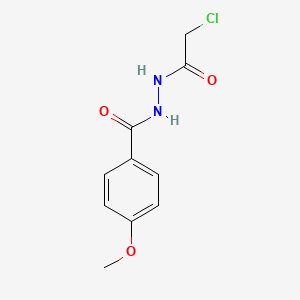

N'-(2-chloroacetyl)-4-methoxybenzohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, N'-(2-chloroacetyl)-4-methoxybenzohydrazide, is a derivative of benzohydrazide, which is a class of compounds known for their diverse biological activities and potential applications in medicinal chemistry. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and characterized, providing insights into the chemical behavior and properties that could be extrapolated to N'-(2-chloroacetyl)-4-methoxybenzohydrazide.

Synthesis Analysis

The synthesis of related hydrazide compounds typically involves the reaction of an appropriate aldehyde with a hydrazide under controlled conditions. For instance, the synthesis of N'-(4-methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide was achieved through an acid-catalyzed reaction of a triazole-carbohydrazide with 4-methoxybenzaldehyde in ethanol under reflux . This method could potentially be adapted for the synthesis of N'-(2-chloroacetyl)-4-methoxybenzohydrazide by using 2-chloroacetyl chloride and 4-methoxybenzohydrazide as starting materials.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of hydrazide compounds. For example, the structure of N'-(2-methoxy-benzylidene)-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic hydrazide was characterized using this technique, revealing the presence of two independent molecules in the asymmetric unit . Density functional theory (DFT) calculations are also employed to optimize molecular geometry and compare with experimental data. These methods could be applied to N'-(2-chloroacetyl)-4-methoxybenzohydrazide to gain insights into its molecular conformation and electronic structure.

Chemical Reactions Analysis

Hydrazide compounds can undergo various chemical reactions, including cyclization and condensation, to form heterocyclic structures with potential biological activities. For instance, the synthesis of novel heterocyclic compounds derived from acetohydrazide precursors involved cyclization and aminomethylation reactions . These reactions highlight the chemical reactivity of the hydrazide group and its utility in generating diverse chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazide compounds can be inferred from spectroscopic data such as IR, NMR, and mass spectrometry. For example, the synthesized compounds in the studies were characterized by these techniques, providing information on functional groups, molecular weight, and purity . Additionally, computational methods can predict properties like molecular electrostatic potential, vibrational frequencies, and non-linear optical properties . These analyses are crucial for understanding the behavior of hydrazide compounds in different environments and for their potential applications.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

- N'-(2-chloroacetyl)-4-methoxybenzohydrazide has been utilized as a starting compound for synthesizing various heterocyclic compounds, which demonstrate significant lipase and α-glucosidase inhibition. This indicates its potential application in developing treatments for conditions like obesity and diabetes (Bekircan et al., 2015).

Structural and Molecular Studies

- This compound is also involved in forming oxovanadium(V) complexes. These complexes have been characterized for their crystal and molecular structures, which are significant in materials science and coordination chemistry (Zhang et al., 2015).

Antimicrobial and Antioxidant Activities

- Derivatives from N'-(2-chloroacetyl)-4-methoxybenzohydrazide have been synthesized and evaluated for antimicrobial and antioxidant activities. This research is particularly relevant in the development of new therapeutic agents for treating infections and diseases caused by oxidative stress (Pachwania et al., 2022).

Potential in Cancer Treatment

- Its derivatives have been used to synthesize new compounds with promising antitumor activities against various human tumor cells, highlighting its potential in cancer research (Mohareb et al., 2012).

Application in Molecular Recognition and Chemosensing

- The compound's role in molecular recognition and chemosensing has been explored, particularly in the study of o-(N,N-dialkylaminomethyl)arylboronate systems. This is crucial in designing future technologies for detecting physiologically important substances (Zhu et al., 2006).

Drug-Likeness and Oral Activity

- In silico studies have been conducted on derivatives of N'-(2-chloroacetyl)-4-methoxybenzohydrazide to determine their drug-likeness and potential as orally active drugs. This research is vital in pharmaceutical development (Arfan et al., 2018).

Wirkmechanismus

Target of Action

Similar compounds have been studied for their potential as werner (wrn) helicase inhibitors . WRN helicase plays a crucial role in DNA repair and replication, and its inhibition can lead to genomic instability, a key hallmark of cancer .

Mode of Action

Compounds with an n-terminal 2-chloroacetyl group have been studied for their ability to undergo thioether macrocyclization . This process involves the compound interacting with cysteine residues at downstream positions, leading to the formation of overlapping-bicyclic peptides or dumbbell-type bicyclic peptides .

Biochemical Pathways

The inhibition of wrn helicase, as seen with similar compounds, can affect various dna repair pathways, including base excision repair (ber), nucleotide excision repair (ner), and mismatch repair (mmr) .

Result of Action

The inhibition of wrn helicase, as seen with similar compounds, can lead to genomic instability, promoting the rapid growth of tumor cells by promoting the accumulation of tumor-driven gene mutations, the generation of tumor heterogeneity, and the escape of apoptosis .

Safety and Hazards

Zukünftige Richtungen

The future directions for research on “N’-(2-chloroacetyl)-4-methoxybenzohydrazide” could include further exploration of its synthesis, properties, and potential applications. For instance, the mode of thioether macrocyclization of peptides containing an N-terminal 2-chloroacetyl group has been extensively studied, leading to a strategy for designated formation of overlapping-bicyclic peptides or dumbbell-type bicyclic peptides .

Eigenschaften

IUPAC Name |

N'-(2-chloroacetyl)-4-methoxybenzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O3/c1-16-8-4-2-7(3-5-8)10(15)13-12-9(14)6-11/h2-5H,6H2,1H3,(H,12,14)(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZBKWQOQKPTOCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NNC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406616 |

Source

|

| Record name | N'-(chloroacetyl)-4-methoxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(2-chloroacetyl)-4-methoxybenzohydrazide | |

CAS RN |

50677-25-3 |

Source

|

| Record name | N'-(chloroacetyl)-4-methoxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2-Aminoethyl)piperazin-1-yl]ethanol](/img/structure/B1275916.png)

acetic acid](/img/structure/B1275947.png)

![3-[(2-Ethylbutanoyl)amino]benzoic acid](/img/structure/B1275961.png)